molecular formula C5H7BrN2O B2813709 2-(3-Bromo-1H-pyrazol-1-yl)ethanol CAS No. 1233525-80-8

2-(3-Bromo-1H-pyrazol-1-yl)ethanol

Cat. No. B2813709
Key on ui cas rn: 1233525-80-8
M. Wt: 191.028
InChI Key: SAHRWYGGGKIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085578B2

Procedure details

To a solution of 3-bromo-1H-pyrazole obtained in Step C (1.20 g) in N,N-dimethylformamide (82 mL) was added potassium tert-butoxide tetrahydrofuran solution (1 M, 12.3 mL) at room temperature. The reaction mixture was stirred at room temperature for 10 min, 1,3,2-dioxathiolane 2,2-dioxide (1.52 g) was added thereto at room temperature, and the mixture was stirred for 1 hr. conc. Hydrochloric acid (7.5 mL) was added thereto at room temperature, and the reaction mixture was stirred at room temperature for 18 hr. To the reaction mixture was added ethyl acetate, and the mixture was neutralized with saturated aqueous sodium hydrogen carbonate solution, and washed with saturated brine. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (880 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
82 mL
Type
solvent
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[O:7]1CC[CH2:9][CH2:8]1.CC(C)([O-])C.[K+].O1CCOS1(=O)=O.Cl.C(=O)([O-])O.[Na+]>CN(C)C=O.C(OCC)(=O)C>[Br:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:9][CH2:8][OH:7])[N:3]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC1=NNC=C1
Name
Quantity
12.3 mL
Type
reactant
Smiles
O1CCCC1.CC(C)([O-])C.[K+]
Name
Quantity
82 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
O1S(OCC1)(=O)=O
Step Three
Name
Quantity
7.5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
at room temperature, and the mixture was stirred for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
at room temperature, and the reaction mixture was stirred at room temperature for 18 hr
Duration
18 h
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=NN(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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